molecular formula C13H19NO B2707334 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 478048-77-0

3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B2707334
CAS RN: 478048-77-0
M. Wt: 205.301
InChI Key: KACIGXXYHOZGNQ-UHFFFAOYSA-N
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Description

3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.

Scientific Research Applications

Anti-Cancer Agents

This compound has been used in the design and synthesis of novel anti-cancer agents . The introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs, has shown high anti-tumor activity . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

Inhibitor of Amyloid Beta Peptide Aggregation

In vitro studies suggested that this compound can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .

Antioxidant

Derivatives of this compound are used as highly effective antioxidants . The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity .

Vinyl Monomers Polymerization Inhibitors

They are used as vinyl monomers polymerization inhibitors . The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity .

Antimalarial Activity

Introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall . It has recently been reported that attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .

Antidepressant

Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antidepressant activity .

Mechanism of Action

properties

IUPAC Name

3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-5-6-11-10(7-9)14-12(8-15-11)13(2,3)4/h5-7,12,14H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACIGXXYHOZGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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